Nymphaeol A
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H28O6 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+/t22-/m0/s1 |
InChI Key |
XCYSQFHYFNWYFP-CEMXSPGASA-N |
SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |
Synonyms |
nymphaeol A propolin C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion
NMR spectroscopy has been instrumental in elucidating the intricate molecular architecture of Nymphaeol A. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to determine the connectivity of atoms within the molecule.
The ¹H NMR spectrum of this compound provides detailed information about the proton environments. For instance, a characteristic signal for a hydroxyl group proton at the 5-position is observed at a chemical shift of approximately 12.17 ppm, indicating a strong hydrogen bond with the carbonyl group at the 4-position. tandfonline.com The flavanone (B1672756) nucleus is confirmed by a set of signals corresponding to the protons at the 2 and 3-positions, which appear as a system of doublets of doublets. tandfonline.com The presence of a geranyl group is indicated by signals for olefinic methyl groups, methylene (B1212753) protons, and vinyl protons. tandfonline.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, the spectrum shows 25 distinct carbon signals, which are assigned to their respective positions in the molecule through the use of two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). tandfonline.com The HMBC experiment is particularly crucial for establishing the connectivity between different parts of the molecule, for example, by showing the correlation between the methylene protons of the geranyl group and the carbons of the flavanone B-ring, thus confirming the position of the geranyl substituent. tandfonline.com
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2 | 5.35 | dd | 12.2, 2.9 |
| 3a | 2.74 | dd | 17.1, 2.9 |
| 3b | 3.12 | dd | 17.1, 12.2 |
| 5-OH | 12.17 | s | |
| 1'' | 3.38 | d | 7.1 |
| 2'' | 5.38 | t | 7.1 |
| 4'' | 1.73 | s | |
| 5'' | 2.06 | m | |
| 6'' | 2.12 | m | |
| 7'' | 5.12 | t | 7.1 |
| 9'' | 1.63 | s | |
| 10'' | 1.57 | s |
Data obtained from a related compound, isonymphaeol-B, for illustrative purposes of typical flavanone signals. tandfonline.com
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in ppm |
| 2 | 79.1 |
| 3 | 43.1 |
| 4 | 196.8 |
| 4a | 102.9 |
| 5 | 164.2 |
| 6 | 96.2 |
| 7 | 167.3 |
| 8 | 95.3 |
| 8a | 162.9 |
| 1' | 129.0 |
| 2' | 115.3 |
| 3' | 144.3 |
| 4' | 144.9 |
| 5' | 115.9 |
| 6' | 119.9 |
| 1'' | 21.6 |
| 2'' | 122.2 |
| 3'' | 132.0 |
| 4'' | 16.2 |
| 5'' | 39.9 |
| 6'' | 26.5 |
| 7'' | 124.2 |
| 8'' | 131.5 |
| 9'' | 25.8 |
| 10'' | 17.8 |
Data obtained from a related compound, isonymphaeol-B, for illustrative purposes of typical flavanone signals. tandfonline.com
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its molecular formula.
The molecular formula of this compound has been established as C₂₅H₂₈O₆. ebi.ac.uk Techniques such as Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are commonly used. In positive ion mode ESI-MS, this compound is typically observed as a protonated molecule [M+H]⁺. tandfonline.com High-resolution measurements of this ion provide the precise mass, which can be compared to the calculated mass for the proposed molecular formula to confirm its composition. tandfonline.com
Tandem mass spectrometry (MS/MS) experiments can be performed to gain further structural information. In these experiments, the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable clues about the structure of the molecule, such as the presence of specific functional groups and the way different structural units are connected.
Biosynthetic Pathways and Chemical Biogenesis
Enzymatic Prenylation Processes in Nymphaeol A Formation
Prenylation, the enzymatic addition of isoprenoid groups to organic molecules, is a key process in the diversification of plant secondary metabolites, including flavonoids kyoto-u.ac.jpresearchgate.net. Prenyltransferases are the enzymes responsible for this modification, catalyzing reactions that can be broadly described as a Friedel-Crafts alkylation of the aromatic flavonoid structure with prenyl diphosphates nih.gov. These enzymes often exhibit specificity for both the prenyl donor and the aromatic acceptor, and their activity typically requires metal cofactors, such as magnesium ions (Mg2+) nih.gov. While specific prenyltransferases directly responsible for this compound synthesis have not been extensively detailed in the provided literature, the general mechanism involves the covalent attachment of a prenyl unit, such as the geranyl group found in this compound, to the flavonoid backbone mdpi.comnih.gov.
Integration of Aromatic and Isoprenoid Metabolic Pathways
The formation of this compound necessitates the coordinated functioning of two major metabolic routes: one that synthesizes the aromatic flavonoid structure and another that provides the isoprenoid side chain.
The aromatic core of flavonoids originates from primary metabolism. The shikimate pathway is fundamental in this regard, serving as the gateway for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan frontiersin.orgmdpi.com. Phenylalanine, in turn, is a direct precursor for the phenylpropanoid pathway, which ultimately leads to the synthesis of the C6-C3 backbone of flavonoids mdpi.com. Intersections with the polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA, can also contribute to the synthesis of certain aromatic compounds, although the primary route for flavonoid skeletons is through the shikimate pathway kyoto-u.ac.jpresearchgate.netresearchgate.net.
The isoprenoid side chain, such as the geranyl group in this compound, is derived from isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP) researchgate.netfrontiersin.org. These precursors are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway, primarily located in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, predominantly found in plastids researchgate.netnih.govplos.orgwikipedia.orgnih.govnih.gov. In plants, the MEP pathway is generally recognized as the primary source for the prenyl units incorporated into prenylated flavonoids, including those found in this compound kyoto-u.ac.jpwikipedia.org. The geranyl group (a C10 isoprenoid) is synthesized through the sequential condensation of IPP and DMAPP, which are themselves products of the MEP pathway researchgate.netfrontiersin.orgnih.gov.
Mechanisms of Prenylated Flavonoid Structural Diversification
The process of prenylation significantly contributes to the structural diversity observed among flavonoids kyoto-u.ac.jpresearchgate.net. This diversification arises from several factors:
Nature of Prenyl Substituents: Various isoprenoid chains, such as prenyl (isopentenyl), geranyl, lavandulyl, and farnesyl groups, can be attached nih.govkyoto-u.ac.jp. This compound features a geranyl group mdpi.com.
Position of Prenylation: Prenylation can occur at different positions on the flavonoid ring system (e.g., C-6, C-8, or on the B-ring), influencing the final structure mdpi.comkyoto-u.ac.jp. This compound is specifically prenylated at the C-6 position mdpi.com.
Further Modifications: The attached prenyl chains can undergo subsequent modifications, including oxidation, reduction, dehydration, and cyclization reactions, leading to a vast array of prenylated flavonoid structures nih.govkyoto-u.ac.jp.
These mechanisms collectively explain the extensive structural diversity within the prenylated flavonoid class, with this compound representing a specific outcome of these biosynthetic processes.
Chemical Synthesis and Analog Development
Total Synthesis Strategies for Nymphaeol A
While a dedicated total synthesis for this compound has not been extensively documented in publicly available literature, its structure as a C-geranylated flavanone (B1672756) allows for the proposal of synthetic strategies based on established methodologies for this class of compounds. nih.govresearchgate.net
Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors. iipseries.org For this compound, the analysis would identify key bond disconnections to outline a potential synthetic pathway.
A plausible retrosynthetic strategy for this compound (Structure I ) would involve three primary disconnections:
Intramolecular Cyclization: The flavanone C-ring can be opened via a retro-Michael addition reaction, leading back to the corresponding chalcone (B49325) intermediate (II ). This chalcone is the immediate precursor to the heterocyclic core of the flavanone.
Aldol Condensation: The chalcone itself is typically formed through an Aldol condensation. This disconnection breaks the α,β-unsaturated ketone system, yielding a substituted acetophenone (B1666503) (III ) representing the A-ring and geranyl group, and a substituted benzaldehyde (B42025) (IV ) for the B-ring.
C-Geranylation: The crucial carbon-carbon bond between the A-ring and the geranyl side chain can be disconnected. This leads to a simpler polyhydroxy acetophenone, such as 2',4',6'-trihydroxyacetophenone, and a geranyl halide (e.g., geranyl bromide).
Key Reaction Design:
Formation of the Flavanone Ring: The cyclization of the chalcone intermediate (II ) is a critical step. This reaction is an intramolecular Michael-type addition, often catalyzed by a base, which proceeds to form the six-membered C-ring of the flavanone scaffold. Regioselective cyclization is essential for forming the desired flavanone structure. nih.gov
C-Geranylation of the A-ring: Attaching the geranyl group to the electron-rich aromatic A-ring is arguably the most challenging step. Several methods are employed for the C-prenylation or C-geranylation of phenols:
Direct Friedel-Crafts Alkylation: This method involves the direct reaction of a phenolic compound with a geranyl source (like geraniol (B1671447) or geranyl bromide) in the presence of a Lewis acid catalyst. However, this can often lead to issues with regioselectivity (attachment at different positions) and poly-alkylation.
Claisen Rearrangement: A more controlled and widely used approach involves a multi-step sequence. thieme-connect.com First, O-geranylation of a hydroxyl group on the acetophenone precursor occurs. Subsequent heating triggers a thieme-connect.comthieme-connect.com-sigmatropic rearrangement (Claisen rearrangement), which transfers the geranyl group from the oxygen to an ortho-carbon position (C6 or C8), forming the required C-C bond with high regioselectivity. thieme-connect.com
This compound possesses a single stereocenter at the C2 position of the flavanone core, meaning it can exist as two enantiomers. nih.gov The naturally occurring form is typically one specific enantiomer, making stereoselective synthesis crucial for obtaining the biologically relevant molecule. General strategies for the stereoselective synthesis of flavonoids are applicable here. mdpi.com
Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral amines, can be used to catalyze the intramolecular cyclization of the chalcone precursor. This asymmetric catalysis can induce the formation of one enantiomer over the other with high enantiomeric excess.
Biocatalysis: Enzymes offer a powerful tool for stereoselective synthesis. Aromatic prenyltransferases (PTs), for instance, can catalyze the prenylation or geranylation of flavonoid scaffolds with remarkable regio- and stereocontrol. mdpi.com An engineered enzyme could potentially be used to construct the this compound skeleton stereoselectively.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the chalcone precursor. This auxiliary directs the cyclization to occur from a specific face, leading to a single enantiomer. The auxiliary is then cleaved to yield the final product. mdpi.com
Semi-Synthetic Methodologies for this compound Derivatives
Semi-synthesis uses a natural product, isolated from its source, as a starting material to create novel derivatives. scispace.com This approach is often more efficient than total synthesis for producing a library of related compounds, as the complex core scaffold is already assembled by nature. researchgate.net The goal is to modify the structure to enhance properties like biological activity, selectivity, solubility, or stability. iipseries.orgbharatividyapeeth.edu
For this compound, the primary sites for chemical modification are its four phenolic hydroxyl groups and the two double bonds within the geranyl side chain.
Derivatization of Phenolic Hydroxyls: The hydroxyl groups can be readily modified through standard reactions:
Esterification/Acylation: Reaction with acyl chlorides or anhydrides would produce ester derivatives.
Etherification/Alkylation: Reaction with alkyl halides can form ethers, altering the compound's lipophilicity and hydrogen-bonding capabilities. These modifications can significantly impact how the molecule interacts with biological targets. bharatividyapeeth.edu
Modification of the Geranyl Side Chain: The double bonds in the geranyl moiety are susceptible to various chemical transformations:
Epoxidation: Treatment with reagents like m-CPBA can form epoxides.
Hydration/Hydroxylation: Acid-catalyzed hydration or dihydroxylation can add hydroxyl groups to the side chain.
Cyclization: Intramolecular cyclization of the geranyl chain can be induced, often under acidic conditions, to form additional heterocyclic rings, leading to structurally complex derivatives seen in other natural flavonoids. nih.gov
These semi-synthetic strategies allow for the rapid generation of diverse molecules, which are essential for structure-activity relationship (SAR) studies. researchgate.net
Rational Design and Synthesis of this compound Analogs
Rational design involves using the knowledge of a biological target's structure and function to design molecules with a high probability of being active. nih.gov This process often utilizes computational tools like molecular docking to predict how a designed compound might interact with a target protein before it is synthesized. kerala.gov.in
For this compound, molecular docking studies have been performed to evaluate its binding potential to targets like acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. nih.gov Such in silico studies revealed that this compound demonstrates a low binding energy, suggesting a favorable interaction. nih.gov These findings provide a strong rationale for designing novel analogs aimed at improving this interaction.
The design of this compound analogs could focus on several strategies:
Structure-Activity Relationship (SAR) Guided Design: Based on the activity of this compound and its naturally occurring isomers like Isonymphaeol B, analogs can be designed to probe the importance of specific structural features. ebi.ac.uk For example, analogs could be synthesized where the geranyl group is moved to a different position on the A or B ring, or where the hydroxylation pattern is altered.
Scaffold Simplification: To facilitate easier synthesis, analogs with a simplified structure, such as replacing the geranyl group with a smaller prenyl group or a simple alkyl chain, could be designed.
Bioisosteric Replacement: Key functional groups could be replaced with other groups that have similar physical or chemical properties (bioisosteres). For instance, a hydroxyl group could be replaced with an amino or thiol group to explore different binding interactions.
Once designed, these analogs would be synthesized using the total synthesis strategies described previously (Section 4.1), often starting from readily available chemical building blocks. The synthesized analogs are then subjected to biological testing to validate the design hypothesis and to identify new lead compounds with improved therapeutic potential.
Molecular and Cellular Pharmacological Research
Anti-Inflammatory Mechanisms at the Molecular Level
Nymphaeol A exhibits anti-inflammatory effects through several key molecular mechanisms, including the inhibition of pro-inflammatory enzyme activities and the modulation of cellular inflammatory mediators.
Studies have indicated that this compound possesses anti-inflammatory properties, partly due to its ability to inhibit cyclooxygenase-2 (COX-2) activity researchgate.netdoaj.orgsciencegate.appdntb.gov.uascielo.org.mxdntb.gov.ua. COX-2 is a key enzyme involved in the inflammatory response, catalyzing the production of prostaglandins, which are potent mediators of inflammation and pain scielo.org.mxnih.gov. By inhibiting COX-2, this compound can reduce the synthesis of these pro-inflammatory molecules. While specific IC50 values for this compound's inhibition of COX-2 were not detailed in the provided snippets, related prenylated flavonoids have shown inhibitory concentrations (IC50) in the range of 0.26–1.02 µM for albumin denaturation and 2.4–7.0 µM for nitrite (B80452) accumulation, with COX-2 activity inhibition also noted for these compounds doaj.org.
This compound has been shown to modulate cellular inflammatory mediators, including the reduction of nitrite accumulation researchgate.netdoaj.org. Nitrite accumulation is often associated with the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO) in response to inflammatory stimuli. Elevated levels of NO contribute to the inflammatory process news-medical.net. The inhibition of nitrite accumulation by this compound suggests a potential mechanism for mitigating inflammatory responses at the cellular level.
Furthermore, this compound's role in modulating cytokine expression is an area of interest within the broader context of anti-inflammatory research news-medical.netresearchgate.netnih.gov. Cytokines are signaling molecules that play critical roles in immune responses, inflammation, and cell communication news-medical.net. While specific cytokines modulated by this compound were not detailed in the provided search results, research on traditional medicines highlights that many herbal extracts can alter immune function through the dynamic regulation of cytokines, suggesting a potential avenue for this compound's anti-inflammatory action researchgate.netnih.gov.
Anti-Angiogenic Activity and Associated Signaling Pathways
This compound demonstrates significant anti-angiogenic activity, which is the inhibition of new blood vessel formation. This effect is mediated through several cellular pathways.
This compound has shown potent anti-angiogenic activity in vitro, specifically by inhibiting the tube formation of human umbilical vein endothelial cells (HUVECs) nih.govnih.govwanfangdata.com.cnresearchgate.netplos.org. In these assays, this compound was found to significantly reduce neovessel formation. For instance, ethanol (B145695) extracts of Okinawan propolis, from which this compound was isolated, showed significant anti-angiogenic activities in a tube formation assay with HUVECs at 3.13 µg/mL nih.govwanfangdata.com.cn. This compound itself was identified as having the strongest anti-angiogenic activity among isolated prenylated flavonoids in these assays nih.govnih.govwanfangdata.com.cn. The cell viability of HUVECs in tube formation medium with 5 µg/mL of this compound was reported to be less than 10%, suggesting a direct impact on tube-forming HUVECs rather than general proliferation nih.gov.
At the molecular level, this compound has been shown to inactivate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting the MEK1/2 and ERK1/2 cascades nih.govnih.govwanfangdata.com.cnresearchgate.netuniv-jijel.dznih.govresearchgate.netnih.gov. The activation of these pathways is crucial for new vessel formation nih.govnih.govwanfangdata.com.cn. This compound's inactivation of MEK1/2 and ERK1/2, through a reduction in their phosphorylation, is a key mechanism by which it inhibits angiogenesis researchgate.net. The MAPK/ERK pathway is a fundamental signal transduction pathway involved in various cellular processes, including proliferation, differentiation, and survival, and its modulation is a common strategy in targeting diseases like cancer nih.govresearchgate.netnih.gov.
This compound also induces apoptosis, or programmed cell death, in angiogenic cells through a caspase-dependent pathway nih.govnih.govwanfangdata.com.cnresearchgate.netresearchgate.net. Research indicates that this compound dose- and time-dependently induces caspase-dependent apoptosis in tube-forming HUVECs nih.govnih.govwanfangdata.com.cn. Specifically, this compound activates caspase-9, an initiator caspase, which subsequently leads to the activation of caspase-3, an effector caspase nih.gov. The use of a pan-caspase inhibitor, z-VAD-fmk, was found to completely block this compound-induced apoptosis in these cells, confirming the caspase-dependent nature of the cell death nih.gov. This induction of apoptosis in endothelial cells involved in angiogenesis contributes to this compound's anti-angiogenic effect nih.govnih.govwanfangdata.com.cnresearchgate.net.
Membrane Interaction Dynamics and Related Bioactivity
This compound possesses a unique molecular structure featuring both polar (tetrahydroxyflavanone) and hydrophobic (geranyl chain) domains, contributing to its lipophilic nature and its ability to interact with biological membranes researchgate.netmdpi.comdntb.gov.ua.
Molecular Dynamics Simulations of this compound Insertion into Biological Membranes
Molecular dynamics (MD) simulations have provided detailed insights into how this compound interacts with lipid bilayers. These simulations reveal that this compound, when initially in aqueous solution, can spontaneously insert itself into biological membranes researchgate.netmdpi.comdntb.gov.uadntb.gov.ua. Within the membrane, this compound has been observed to exist in both monomeric and aggregated forms, typically adopting its most extended conformation researchgate.netmdpi.comdntb.gov.ua. The molecule exhibits movement along the x, y, and z axes, with a greater displacement along the z-axis (perpendicular to the membrane plane) compared to the membrane's lipids researchgate.netmdpi.comdntb.gov.uamdpi.com. This compound tends to orient itself at an approximate angle of 35-36° relative to the membrane surface, inserting between the phospholipid hydrocarbon chains researchgate.netmdpi.comdntb.gov.uamdpi.com. Studies indicate a preference for certain lipid compositions, with this compound interacting more favorably with POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and PSM (N-stearoyl-D-erythro-sphingosylphosphorylcholine) lipids, while showing less interaction with POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) and CHOL (cholesterol) researchgate.netmdpi.comdntb.gov.uamdpi.com.
Odontogenic Differentiation Induction Studies
This compound and related prenylflavonoids have demonstrated a notable capacity to promote processes involved in tooth formation and repair.
Stimulation of Dental Pulp Stem Cell Differentiation
Research has indicated that this compound, along with other prenylflavonoids like Nymphaeol B (NB), Isonymphaeol B (INB), and 3'-geranyl-naringenin (GN), isolated from Macaranga tanarius, can stimulate odontoblast differentiation. Studies using human dental pulp stem cells (DPSCs) have shown that these compounds, particularly INB, promote the deposition of calcium minerals in vitro and upregulate the expression of key odontogenic marker genes researchgate.netbvsalud.orgnih.gov. Furthermore, these compounds have been shown to enhance tooth root and dentine formation researchgate.netbvsalud.orgnih.gov.
Activation of Mitogen-Activated Protein Kinase and Protein Kinase B Pathways
The molecular mechanisms underlying the odontogenic effects of this compound and its analogs involve the modulation of intracellular signaling pathways. Specifically, these compounds have been shown to strongly induce the phosphorylation of mitogen-activated protein (MAP) kinases, including p38 and c-Jun N-terminal kinase (JNK), as well as protein kinase B (Akt) dntb.gov.uaresearchgate.netbvsalud.orgnih.govx-mol.com. Experimental data demonstrate that the inhibition of these signaling pathways significantly suppresses the this compound-induced odontoblast differentiation researchgate.netbvsalud.orgnih.gov. Nymphaeol C has also been implicated in influencing extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, a component of the MAPK cascade nih.gov. These findings highlight the critical role of the MAPK and Akt pathways in mediating the regenerative effects of this compound on dental tissues.
Antioxidant Mechanisms and Cellular Protection
This compound is recognized for its potent antioxidant properties, contributing to cellular protection against oxidative stress. Its lipophilic nature and its location within cell membranes position it effectively to scavenge reactive oxygen species (ROS) researchgate.netmdpi.comdntb.gov.uaresearchgate.net.
The compound exhibits direct radical scavenging activity, capable of quenching or scavenging reactive oxygen and nitrogen species mdpi.comnih.govresearchgate.net. Its insertion into cell membranes enhances its ability to protect against oxidative damage mdpi.comdntb.gov.ua. Studies on related plant extracts containing similar polyphenolic compounds demonstrate that they can combat oxidative stress by upregulating the expression and activity of endogenous antioxidant enzymes, such as heme-oxygenase-1 (HO-1), often through the activation of transcription factors like Nrf2 and the modulation of signaling pathways such as p38 and ERK nih.gov. While specific mechanisms for this compound are still being elucidated, its structural features and membrane localization suggest a significant role in cellular defense against oxidative damage mdpi.comdntb.gov.ua.
Radical Scavenging Activity Assessments (e.g., DPPH Assay)
The ability of this compound to scavenge free radicals is a key aspect of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging capacity of compounds. DPPH is a stable free radical that exhibits a strong absorbance at 517 nm, which decreases upon reduction by a hydrogen donor or electron donor mdpi.com. This compound has demonstrated notable activity in this assay, indicating its capacity to neutralize free radicals.
Research indicates that this compound possesses significant antioxidant activity, with reported IC50 values in the micromolar range. For instance, studies have shown an IC50 value of 6.33 μM for this compound in antioxidant assays researchgate.netresearchgate.net. Extracts containing this compound have also demonstrated potent DPPH radical scavenging activity, with one study reporting 82.31% inhibition at a concentration of 6.25 μg/ml researchgate.netresearchgate.net. The geranyl group of this compound has been identified as playing an important role in its antioxidant activity mdpi.com.
| Compound | Assay Type | Metric | Value | Reference(s) |
| This compound | DPPH Assay | IC50 (μM) | 6.33 | researchgate.netresearchgate.net |
| Propolis Extract (containing this compound) | DPPH Assay | % Inhibition | 82.31% | researchgate.netresearchgate.net |
| (at 6.25 μg/ml) |
Mitigation of Reactive Oxygen and Nitrogen Species in Cellular Systems
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are molecules with oxidizing properties that play dual roles in cellular systems, acting as signaling molecules at physiological levels but inducing damage at higher concentrations, leading to oxidative stress nih.govmdpi.com. Compounds that can mitigate these species are of significant interest for cellular protection.
This compound has been implicated in cellular processes that suggest a role in managing oxidative stress. In cellular studies, this compound has been shown to markedly inactivate mitogen-activated protein kinase/ERK kinase 1/2 (MEK1/2) and extracellular signal-regulated kinase 1/2 (ERK1/2) nih.gov. These pathways are crucial in cellular signaling, and their inactivation can influence cellular responses, including those related to oxidative stress and cell survival. Furthermore, this compound has demonstrated the ability to induce caspase-dependent apoptosis in tube-forming human umbilical vein endothelial cells (HUVECs) nih.gov. While apoptosis can be triggered by various factors, including oxidative stress, the specific mechanisms by which this compound influences these cellular events are subjects of ongoing research. Its interaction with cell membranes, noted in molecular dynamics studies, may also contribute to its cellular effects researchgate.netmdpi.com.
General Antimicrobial Research Perspectives
This compound, as a component of propolis, contributes to the well-documented antimicrobial properties of this natural product researchgate.netnih.govscilit.comacs.org. Propolis itself is known to possess significant antibacterial and antifungal activities, attributed to its rich phytochemical profile, which includes flavonoids like this compound researchgate.netnih.govresearchgate.net.
Research has indicated that this compound and related compounds exhibit potential biological activities, including anti-acne properties. Studies have reported inhibition zones for isolated compounds, with values ranging from 0.00 mm to 14.11 mm and 13.78 mm at a concentration of 1 μ g/well , suggesting varying degrees of antimicrobial efficacy among these compounds, with this compound being among them researchgate.netresearchgate.net. While specific data directly quantifying this compound's minimum inhibitory concentrations (MICs) against various bacterial or fungal strains are not detailed in the provided snippets, its presence in propolis with known antimicrobial effects underscores its potential in this area researchgate.netnih.govresearchgate.net.
| Compound | Activity/Target | Metric | Value(s) | Reference(s) |
| This compound (and related compounds) | Anti-acne properties | Inhibition Zone | 0.00 mm, 14.11 mm, 13.78 mm | researchgate.netresearchgate.net |
| (at 1 μ g/well ) | ||||
| Propolis (containing this compound) | General Antimicrobial | Not Specified | Significant activity | researchgate.netnih.govscilit.com |
| Propolis (containing this compound) | General Antifungal | Not Specified | Significant activity | researchgate.netnih.govresearchgate.net |
Compound List
Structure Activity Relationship Sar Investigations
Analysis of Structural Features Critical for Biological Activities
The biological activities of Nymphaeol A are attributed to specific features of its flavonoid structure, particularly the presence of a geranyl substituent and the hydroxylation pattern of its core flavanone (B1672756) scaffold.
The addition of lipophilic prenyl groups to a flavonoid backbone is known to enhance biological activity by increasing the compound's affinity for cell membranes. researchgate.netresearchgate.net This modification can lead to better cell penetration and interaction with intracellular targets. mdpi.com
In this compound, the geranyl group attached at the C-6 position of the A-ring is a critical determinant of its bioactivity. nih.gov Studies comparing this compound with its non-prenylated parent compounds, naringenin (B18129) and eriodictyol, revealed that these precursors lacked any significant anti-angiogenic activity. nih.gov This demonstrates the essential role of the C-6 geranyl moiety for the anti-tube formation effects observed with this compound. nih.govresearchgate.net The geranyl group is also considered important for the compound's antioxidant properties. mdpi.com While the presence of the geranyl side chain is crucial, some research suggests that its specific position may not be as critical for certain activities, such as the inhibition of the p21-activated kinase 1 (PAK1), when compared to other nymphaeols. researchgate.net The increased lipophilicity conferred by the prenyl group facilitates the molecule's ability to traverse and embed within cellular membranes, a key aspect of its mechanism of action. researchgate.net
While the flavanone core provides the basic skeleton, the specific substitutions on this scaffold are what fine-tune the biological effects of this compound. The parent flavanones, naringenin and eriodictyol, which lack the geranyl substitution, were found to be inactive in anti-angiogenesis assays, highlighting that the core structure alone is insufficient for this particular activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models use statistical methods to correlate physicochemical descriptors of molecules (such as hydrophobicity, electronic properties, and steric parameters) with their observed effects, allowing for the prediction of activity for newly designed compounds. innovareacademics.innih.gov
While specific, detailed QSAR models focused exclusively on this compound and its derivatives are not prominently featured in the reviewed scientific literature, the principles of QSAR are fundamental to understanding its SAR. A hypothetical QSAR study on this compound would involve synthesizing a series of analogues with modified geranyl groups or different substitutions on the flavanone scaffold. The biological activities of these analogues would be measured, and the data would be used to build a predictive model. Such a model could identify the optimal combination of structural features for a desired activity, guiding further drug development.
Computational Approaches in SAR Studies
Modern drug discovery heavily relies on computational methods to predict and explain the interactions between a drug candidate and its biological target. These in silico techniques provide valuable insights into the structure-activity relationships at a molecular level.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This technique is widely used to predict the binding affinity and interaction patterns between a potential drug and its target protein.
Several studies have employed molecular docking to investigate the therapeutic potential of this compound. In a notable study, this compound was identified as a potent inhibitor of the oncogenic p21-activated kinase 1 (PAK1). nih.govresearchgate.net Docking simulations revealed that this compound binds strongly within the catalytic cleft of PAK1. nih.gov Other computational screenings have shown that this compound also exhibits good binding affinity for other important enzymes, including α-glucosidase and acetylcholinesterase, suggesting its potential in managing diabetes and neurodegenerative diseases, respectively. researchgate.net
Table 1: Molecular Docking Studies of this compound
| Target Protein | Finding | Reference(s) |
| p21-activated kinase 1 (PAK1) | Identified as a top-ranked inhibitor with strong binding affinity to the enzyme's catalytic cleft. | nih.gov, researchgate.net |
| α-glucosidase | Predicted to have good binding affinity to the protein. | researchgate.net |
| Acetylcholinesterase | Predicted to have good binding affinity to the protein. | researchgate.net |
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govmdpi.com In the context of SAR, MD simulations provide a dynamic view of how a ligand like this compound interacts with its target or its environment, such as a cell membrane, complementing the static picture provided by molecular docking.
MD simulations have been instrumental in understanding the behavior of this compound. Simulations lasting 200 nanoseconds confirmed the stable binding of this compound within the active site of the PAK1 protein, as initially predicted by docking studies. nih.gov More recent research has used MD simulations to provide a detailed description of how this compound interacts with complex biological membranes. news-medical.netmiragenews.com These simulations show that this compound can spontaneously insert itself into the membrane. mdpi.commiragenews.com Once inside, it tends to adopt an extended conformation, which may enhance its interaction with membrane lipids, and its presence can increase the fluidity of the membrane. mdpi.comnews-medical.net This flexibility and dynamic movement within the membrane are thought to be key factors contributing to its broad biological activity. news-medical.net
Table 2: Molecular Dynamics (MD) Simulation Findings for this compound
| System Studied | Key Observation | Reference(s) |
| This compound-PAK1 Complex | Confirmed the stable binding of this compound in the catalytic site of the PAK1 protein over time. | nih.gov |
| This compound in a Complex Biomembrane | Demonstrated spontaneous insertion into the membrane, adoption of an extended conformation, and an increase in membrane fluidity. The molecule's mobility within the membrane helps explain its bioactivity. | news-medical.net, mdpi.com, miragenews.com |
Rational Design Principles for Enhanced Bioactivity and Selectivity
The rational design of this compound analogs aims to optimize its therapeutic potential by enhancing bioactivity and improving selectivity towards specific biological targets. Research into its structure-activity relationships (SAR) has provided fundamental insights, guiding the strategic modification of its flavonoid scaffold.
Key to the bioactivity of this compound and related prenylated flavonoids is the presence of isoprenoid side chains, such as geranyl and prenyl groups. nih.govresearchgate.net The addition of these lipophilic moieties generally increases the compound's affinity for cellular membranes, which can enhance its biological effects, including cytotoxic, antibacterial, and anti-inflammatory activities. researchgate.net
Computational and experimental studies have highlighted several principles for the rational design of more potent and selective this compound-based compounds:
Importance of the Geranyl Moiety : The geranyl group attached to the flavonoid core is crucial for many of its biological activities. nih.gov Studies comparing this compound and Nymphaeol B with their non-prenylated counterparts, naringenin and eriodictyol, revealed that the presence of the geranyl moiety was important for their anti-tube formation effects in angiogenesis assays. researchgate.net This suggests that the geranyl group is a key pharmacophore for anti-angiogenic activity.
Role of Prenyl Group Position : The specific location of prenyl or geranyl groups on the flavonoid structure can cause significant differences in bioactivity. nih.gov For instance, the presence of a prenyl group at the C-6 position of the A ring is considered important. nih.gov However, investigations into the anti-PAK1 (p21-activated kinase 1) activity of this compound, B, and C indicated that the position of the geranyl side chain did not seem to significantly affect their anti-PAK1 activity or kinase specificity. researchgate.net
Semi-Synthetic Modifications for Enhanced Cytotoxicity : Researchers have employed semi-synthetic strategies to improve the anticancer properties of this compound and its related compounds. nih.govtandfonline.com A study focusing on derivatives of this compound, B, and C synthesized 12 novel prenylated flavanones. nih.govtandfonline.com Among these, compounds designated as 10c , 11 , and 12 demonstrated more potent cytotoxicity against the PC-3 human prostate cancer cell line than the standard chemotherapeutic agent 5-Fluorouracil (5-Fu). nih.govtandfonline.com These compounds were found to induce apoptosis, highlighting their potential for further development as anticancer agents. nih.govtandfonline.com
Influence of Hydration and Methylation : Chemical modifications such as hydration and methylation of the prenyl groups have been explored. tandfonline.com Direct hydration of this compound and B was successfully achieved, yielding new derivatives. tandfonline.com The decrease in activity of some hydrated compounds compared to their methylated versions indicated the importance of methoxy (B1213986) groups in enhancing the bioactivity of certain Nymphaeol B derivatives. tandfonline.com
Interaction with Cellular Membranes : Molecular dynamics simulations have shown that this compound spontaneously inserts itself into cellular membranes. news-medical.neteurekalert.orgmdpi.com Within the membrane, it tends to adopt an extended conformation, which is thought to enhance its interaction with membrane lipids and slightly increase membrane fluidity. news-medical.neteurekalert.org This positioning and movement within the membrane are considered well-suited for its potent bioactivity, including its role as an antioxidant protecting lipids from reactive oxygen species. mdpi.com This understanding of its membrane interaction provides a basis for designing molecules with optimized membrane-permeating capabilities.
The tables below summarize the comparative bioactivities of this compound and related compounds, as well as the cytotoxic effects of its synthetic derivatives.
Table 1: Comparative Bioactivity of this compound and Related Flavonoids
This table presents the half-maximal inhibitory concentration (IC₅₀) values for this compound and other prenylated flavonoids from Okinawa propolis against various biological targets. Lower IC₅₀ values indicate greater potency.
| Compound | Anti-inflammatory (Albumin Denaturation Inhibition, IC₅₀ in µM) nih.gov | Anti-inflammatory (Nitrite Inhibition, IC₅₀ in µM) nih.govsemanticscholar.org | Anti-diabetic (α-Glucosidase Inhibition, IC₅₀ in µM) nih.govsemanticscholar.org | Anti-Alzheimer's (Acetylcholinesterase Inhibition, IC₅₀ in µM) nih.govsemanticscholar.org |
| This compound | 0.26 | 3.2 | 3.77 | 7.77 |
| Nymphaeol B | 0.54 | 5.4 | 4.85 | - |
| Nymphaeol C | 0.37 | 2.4 | 5.66 | - |
| Isonymphaeol B | 0.42 | 6.2 | 4.21 | 7.23 |
| 3'-geranyl-naringenin | 1.02 | 7.0 | 5.12 | - |
Data sourced from studies on flavonoids from Okinawa propolis. nih.govsemanticscholar.org
Table 2: Cytotoxicity of Semi-Synthetic Nymphaeol Derivatives against PC-3 Cancer Cells
This table shows the cytotoxic activity (IC₅₀) of novel prenylated flavanones derived from this compound, B, and C against the human prostate cancer cell line PC-3.
| Compound | Cytotoxicity (IC₅₀ in µg/mL) nih.gov |
| This compound | > 10 |
| Nymphaeol B | > 10 |
| Nymphaeol C | 8.9 |
| Derivative 10c | 2.1 |
| Derivative 11 | 2.3 |
| Derivative 12 | 3.5 |
| 5-Fluorouracil (5-Fu) | 4.8 |
Data indicates that derivatives 10c, 11, and 12 are more potent than the parent compounds and the reference drug 5-Fu against this cell line. nih.govtandfonline.com
Advanced Analytical and Methodological Approaches in Nymphaeol a Research
Advanced Chromatographic Separation and Purity Assessment for Research Samples
The isolation and purification of Nymphaeol A from natural sources, such as Okinawan propolis or the plant Macaranga tanarius, is a critical first step for any research. nih.govnews-medical.net This process relies heavily on advanced chromatographic techniques to separate the compound from a complex mixture of other natural products. nih.govpsu.edu
Initially, crude extracts, typically obtained using solvents like ethanol (B145695), undergo preliminary separation using methods like column chromatography. nih.gov For finer purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govnih.gov Researchers often employ reversed-phase columns (e.g., C18) which are effective for separating relatively non-polar compounds like this compound. frontiersin.org The use of a photodiode array (PDA) detector with HPLC allows for the characterization of compounds based on their UV absorption spectra, aiding in identification. psu.edujst.go.jp
Purity assessment is paramount to ensure that the observed biological effects are solely attributable to this compound. A purity of over 98% is often sought for biological assays. nih.gov The primary method for confirming the purity of research samples is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, which provides a detailed fingerprint of the molecule. nih.gov
Table 1: Chromatographic Methods in this compound Research
| Technique | Purpose | Source Reference |
|---|---|---|
| Column Chromatography | Initial separation and fractionation of crude extracts. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Final purification of this compound from complex mixtures. | nih.govnih.gov |
Sophisticated Spectroscopic Characterization for Mechanistic Studies (e.g., High-Resolution NMR, Tandem MS)
The definitive structural elucidation of this compound has been achieved through a combination of sophisticated spectroscopic methods. researchgate.net Techniques such as one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR), Ultraviolet (UV) spectroscopy, and Infrared (IR) spectroscopy are employed to piece together the molecule's structure. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides precise mass measurements, which helps in determining the elemental composition and confirming the molecular formula of the compound. Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural analysis and is used for mechanistic studies. researchgate.netmdpi.com By fragmenting the parent ion and analyzing the resulting daughter ions, researchers can gain detailed structural information and identify specific metabolites in complex biological samples. mdpi.com This high selectivity and sensitivity are crucial for understanding the metabolic fate and interactions of this compound within biological systems. mdpi.com
Table 2: Spectroscopic Techniques for this compound Characterization
| Technique | Application in this compound Research | Source Reference |
|---|---|---|
| 1D & 2D NMR | Detailed structural elucidation and assignment of proton and carbon signals. | researchgate.net |
| UV & IR Spectroscopy | Provides information on functional groups and the flavonoid skeleton. | researchgate.netmuni.cz |
Cell-Based Assays and In Vitro Model Systems for Biological Activity Profiling
Cell-based assays and in vitro models are fundamental tools for quantifying the biological activities of this compound. bioanalysis-zone.com These systems provide a controlled environment to study cellular responses and screen for potential therapeutic effects. bioanalysis-zone.com
A significant area of research has been the anti-angiogenic properties of this compound. nih.govnih.gov The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely used in vitro model to assess the ability of a compound to inhibit the formation of capillary-like structures, a key step in angiogenesis. nih.govnih.gov Studies have shown that this compound effectively inhibits tube formation in HUVECs. nih.gov
To validate these in vitro findings, researchers utilize in vivo models like the chick chorioallantoic membrane (CAM) assay. nih.gov This assay involves observing the effect of this compound on the vascular network of a developing chicken embryo, providing a more complex biological system to confirm anti-angiogenic activity. nih.govmdpi.com this compound has demonstrated significant reduction of neovessel formation in the CAM assay. nih.govresearchgate.netnih.gov Other cell-based assays used to profile this compound include cytotoxicity assays (e.g., MTT assay) on various cell lines and assays to measure anti-inflammatory effects, such as the inhibition of cyclooxygenase-2 (COX-2) activity. researchgate.netresearchgate.net
Molecular Biology Techniques in Pathway Elucidation
To understand how this compound exerts its biological effects at a molecular level, researchers employ various molecular biology techniques to dissect cellular signaling pathways. nih.gov
Western blotting, or immunoblotting, is a key technique used to detect and quantify specific proteins in a sample. numberanalytics.com It has been instrumental in elucidating the mechanisms behind this compound's anti-angiogenic and pro-apoptotic effects. nih.govnumberanalytics.com Research has shown that treatment of HUVECs with this compound leads to a marked decrease in the phosphorylation (inactivation) of key signaling proteins. nih.govnih.gov
Specifically, Western blot analysis revealed that this compound inactivates Mitogen-activated protein kinase/ERK kinase 1/2 (MEK1/2) and its downstream target, Extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov This inactivation of a major cell survival pathway is a crucial part of its anti-angiogenic mechanism. nih.gov Furthermore, Western blotting has been used to demonstrate that this compound induces caspase-dependent apoptosis by showing changes in the levels of key apoptotic proteins like caspase-9, caspase-3, and Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net
Real-time Reverse Transcription Polymerase Chain Reaction (RT-qPCR or RT-PCR) is the gold standard for measuring gene expression levels. nih.govgene-quantification.denih.gov This technique allows for the sensitive and accurate quantification of messenger RNA (mRNA) transcripts, providing insight into how a compound affects gene regulation. nih.govthermofisher.com In the context of research on related nymphaeols, real-time PCR has been utilized to assess the expression of odontoblast differentiation markers in human dental pulp stem cells (DPSCs) to investigate their potential in tooth formation. researchgate.netresearchgate.net This demonstrates the applicability of RT-PCR for quantifying changes in gene expression induced by this class of compounds. researchgate.netresearchgate.net
Computational Chemistry and Bioinformatics in Research
Computational chemistry and bioinformatics have emerged as powerful tools in this compound research, providing insights that are difficult to obtain through experimental methods alone. news-medical.netbioengineer.orglifetechnology.com Molecular dynamics (MD) simulations, for example, have been used to model the interaction of this compound with complex biological membranes. news-medical.netbioengineer.org
A groundbreaking computational study utilized MD simulations to visualize the spontaneous insertion and dynamic behavior of this compound within a lipid bilayer mimicking a mammalian cell membrane. bioengineer.org The results showed that this compound inserts into the membrane, where it can exist as a monomer or form small aggregates, and tends to adopt an extended conformation. news-medical.net This positioning among the lipid chains was found to slightly increase membrane fluidity, a finding that may help explain its potent biological activity. news-medical.netbioengineer.org
Bioinformatics approaches, such as molecular docking, have also been employed. researchgate.net These studies simulate the binding of this compound to the active sites of specific proteins. Such analyses have indicated that this compound has a good binding affinity for enzymes like α-glucosidase and acetylcholinesterase, providing a molecular basis for its potential anti-diabetic and anti-Alzheimer's effects. researchgate.net These computational approaches not only help to rationalize the observed biological activities but also guide the development of new therapeutic agents based on the this compound scaffold. bioengineer.org
Molecular Modeling for Ligand-Target Interaction Analysis
Molecular modeling serves as a powerful computational tool to simulate and predict the interactions between a ligand, such as this compound, and its biological targets at an atomic level. openaccessjournals.com These in silico methods, including molecular docking and molecular dynamics (MD) simulations, provide crucial insights into binding affinities, conformational changes, and the specific molecular forces driving the interaction, which are often difficult to observe through experimental methods alone. openaccessjournals.commdpi.com
Recent research has employed advanced molecular dynamics simulations to elucidate the behavior of this compound when it interacts with complex biological membranes. news-medical.netbioengineer.orglifetechnology.com A study led by Professor José Villalaín utilized such simulations to model the spontaneous insertion and dynamics of this compound within a heterogeneous lipid bilayer mimicking a human cell membrane. bioengineer.org The simulations revealed that this compound spontaneously inserts into the membrane, where it tends to adopt its most extended conformation. news-medical.netbioengineer.org This extended form is thought to enhance its interaction with the membrane lipids. news-medical.net While primarily acting as a monomer, it can also form small aggregates within the membrane. news-medical.net The presence of this compound among the lipid chains was observed to slightly alter the membrane's structure by increasing its fluidity, a characteristic that may help explain its significant biological activity. news-medical.net
In addition to membrane interactions, molecular modeling has been instrumental in identifying and characterizing specific protein targets of this compound. Computational studies have explored its potential as an inhibitor for the oncogenic kinase p21-activated kinase 1 (PAK1), which is implicated in numerous diseases. nih.govtandfonline.com Through molecular docking, researchers have determined the binding affinity and specific interactions of this compound within the catalytic site of PAK1. nih.gov These initial docking studies were further validated by extensive molecular dynamics simulations (e.g., 200 ns), which confirmed that this compound can bind strongly and stably within the PAK1 catalytic cleft. nih.govtandfonline.com Similarly, the interaction of this compound with acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, has been investigated using molecular docking, revealing potent inhibitory potential. researchgate.net
The table below summarizes key findings from molecular docking studies of this compound against various biological targets.
| Target Protein | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Study Focus |
| p21-activated kinase 1 (PAK1) | AutoDock Vina, GOLD suite | Lowest binding free energies among tested herbal compounds. researchgate.net | Catalytic Cleft Residues | Cancer, Neurofibromatosis, Alzheimer's disease, Diabetes. nih.gov |
| Acetylcholinesterase (AChE) | Not Specified | -11.0 to -11.2 | Not Specified | Alzheimer's disease. researchgate.net |
In Silico Screening and Predictive Analysis in Compound Discovery
In silico screening and predictive analysis are foundational components of modern drug discovery, enabling the rapid and cost-effective evaluation of large compound libraries to identify promising therapeutic candidates. doctortarget.commdpi.com These computational techniques filter compounds based on desired physicochemical properties, predict their biological activities, and assess their pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) before committing to extensive laboratory synthesis and testing. nih.govdoctortarget.com
In the context of this compound research, computational approaches have been pivotal in identifying it as a potential therapeutic agent. nih.gov One notable study designed to find herbal PAK1 inhibitors began by filtering a library of natural compounds using Lipinski's rule of five (RO5). nih.govtandfonline.com This rule assesses the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov this compound successfully passed this initial screening, indicating its potential for good oral bioavailability. nih.gov
Following the initial filtering, molecular docking was used to screen the remaining candidates against the PAK1 catalytic site. tandfonline.com this compound, along with cucurbitacin I and staurosporine, emerged as a top-ranked inhibitor based on its low binding free energy and favorable interactions. nih.govresearchgate.net To further refine these findings, predictive analyses were conducted. nih.gov Prediction of Activity Spectra for Substances (PASS) analysis was used to forecast the broader biological activity profile of this compound, while ADMET profiling helped to predict its behavior in the body. nih.govtandfonline.com The results of these predictive analyses supported that this compound is likely a more selective and safer inhibitor compared to the other top candidates. nih.gov These in silico findings align with and provide a molecular basis for previous experimental evidence, highlighting this compound from propolis as a promising PAK1 inhibitor. nih.govtandfonline.com
The table below summarizes the application of in silico screening and predictive analysis in the evaluation of this compound.
| Analysis Type | Method/Tool | Finding | Implication |
| Drug-Likeness Screening | Lipinski's Rule of Five (RO5) | This compound adheres to the rule of five. nih.gov | Indicates good potential for oral bioavailability. |
| Virtual Screening | Molecular Docking (AutoDock Vina, GOLD suite) | Identified as a top-ranked inhibitor of PAK1 with low binding free energy. nih.govtandfonline.com | Prioritized for further investigation as a potent PAK1 inhibitor. |
| Activity Prediction | Prediction of Activity Spectra for Substances (PASS) | Predicted to be a selective inhibitor. nih.gov | Suggests a lower likelihood of off-target effects. |
| Pharmacokinetic Prediction | ADMET Profiling | Appeared to be a safer inhibitor compared to other tested compounds. nih.govtandfonline.com | Suggests a favorable profile for further drug development. |
Challenges and Future Directions in Nymphaeol a Research
Comprehensive Elucidation of Multiple Mechanisms of Action
Current research has begun to uncover some of the molecular pathways through which Nymphaeol A exerts its effects. For instance, studies have indicated its ability to inactivate the MEK1/2-ERK1/2 signaling pathway and induce caspase-dependent apoptosis in endothelial cells, suggesting a role in anti-angiogenesis nih.gov. Its antioxidant activity is also attributed to its membrane interactions, where it can scavenge reactive oxygen species mdpi.com. However, a comprehensive understanding of all its mechanisms of action across various biological contexts is still lacking. Future research must aim to systematically map out the intricate molecular targets and signaling cascades affected by this compound, employing advanced biochemical assays, proteomics, and transcriptomics to provide a holistic view of its cellular impact ebi.ac.uk. This includes investigating its interactions with a broader range of cellular components and pathways beyond those currently identified.
Identification of Novel Biological Targets and Signaling Pathways
Building upon the elucidation of its mechanisms, the identification of novel biological targets and signaling pathways associated with this compound is a crucial next step. While its anti-angiogenic and antioxidant effects are documented, its potential interactions with other key cellular processes, such as immune modulation, metabolic regulation, or neuroprotection, require deeper exploration mdpi.com. Identifying specific protein targets, receptor interactions, and downstream signaling events will not only validate its therapeutic potential but also pave the way for structure-activity relationship studies and the design of more potent analogs. Techniques like affinity chromatography coupled with mass spectrometry, chemical proteomics, and high-throughput screening of signaling pathways will be instrumental in discovering these novel targets and pathways ebi.ac.uk.
Development of Sustainable and Scalable Synthetic Routes
While this compound can be isolated from natural sources, the scalability and sustainability of these methods for large-scale pharmaceutical production can be challenging due to variations in natural abundance and complex extraction processes muni.cz. Therefore, the development of efficient, cost-effective, and environmentally friendly synthetic routes is paramount. Current synthetic methodologies for related compounds offer insights, but specific pathways for this compound need to be optimized rsc.org. Research efforts should focus on developing total synthesis or semi-synthetic approaches that utilize readily available starting materials and minimize waste generation. Exploring biocatalytic or chemoenzymatic methods could also offer greener alternatives. The goal is to establish robust synthetic protocols that ensure high yields, purity, and stereochemical control, making this compound more accessible for extensive preclinical and clinical development mdpi.comrsc.org.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
The application of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of natural products like this compound. These technologies can be employed to predict biological activities, identify potential drug targets, optimize synthesis pathways, and analyze complex datasets from high-throughput screening mdpi.com. For this compound, AI/ML models could be trained on existing data to predict the efficacy of novel analogs, forecast optimal extraction conditions based on environmental factors, or even design novel synthetic routes. Furthermore, ML can aid in identifying structure-activity relationships (SAR) more efficiently, guiding the rational design of this compound derivatives with enhanced potency and specificity ebi.ac.uk. The integration of these computational tools is essential for navigating the complexities of natural product research and expediting the translation of this compound from laboratory findings to potential therapeutic agents.
Compound List:
this compound (NA)
Nymphaeol B (NB)
Nymphaeol C (NC)
Isonymphaeol-B (INB)
3'-O-methyldiplacone
5,7,3′,4′-tetrahydroxy-6-geranyl flavonol
3′-geranyl-naringenin (GN)
Propolin C
Bonannione A
Macarangaflavanone
Q & A
Basic Research Questions
Q. What are the primary methodological challenges in isolating and purifying Nymphaeol A from natural sources?
- Answer : Isolation requires solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques (HPLC or column chromatography). Key challenges include minimizing degradation of labile functional groups and distinguishing this compound from structurally similar flavanones. Purity validation should involve NMR, mass spectrometry, and comparison with reference standards .
- Experimental Design Tip : Optimize extraction solvents based on polarity gradients and validate purity using tandem spectroscopic methods .
Q. How can researchers confirm the structural identity of synthesized this compound?
- Answer : Use a combination of 2D-NMR (COSY, HSQC, HMBC) to map proton-carbon correlations, complemented by X-ray crystallography for absolute stereochemical confirmation. For novel derivatives, computational simulations (DFT) can predict NMR shifts for cross-verification .
Q. What in vitro assays are most reliable for assessing this compound’s antioxidant activity?
- Answer : Standardize assays like DPPH radical scavenging, FRAP, and ORAC, but include cell-based models (e.g., H2O2-induced oxidative stress in HepG2 cells) to evaluate bioavailability and intracellular efficacy. Normalize results against positive controls (e.g., ascorbic acid) .
Q. How should stability studies for this compound be designed to ensure reproducibility?
- Answer : Conduct accelerated stability testing under varying pH, temperature, and light exposure. Use HPLC to monitor degradation products and identify major decomposition pathways. Include kinetic modeling (Arrhenius plots) to predict shelf-life .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound bioactivity studies?
- Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons, and report confidence intervals to address variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Answer : Perform meta-analysis with stratification by experimental parameters (e.g., cell lines, assay protocols). Validate discrepancies using orthogonal methods: e.g., compare ROS scavenging in vitro with in vivo oxidative stress markers (MDA, SOD levels) .
- Data Contradiction Analysis : Cross-reference purity data (HPLC traces) and solvent systems used, as residual solvents may interfere with assays .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (AMBER) to assess binding stability. Validate predictions via site-directed mutagenesis or competitive binding assays. Fukui analysis can identify reactive sites for electrophilic/nucleophilic interactions .
Q. How can mechanistic studies differentiate between direct antioxidant activity and indirect upregulation of endogenous defenses?
- Answer : Use siRNA knockdown of Nrf2 or CRISPR-edited Keap1-deficient cell lines to isolate this compound’s role in activating the ARE pathway. Pair with real-time PCR for antioxidant genes (e.g., HO-1, NQO1) .
Q. What experimental designs mitigate matrix effects when studying this compound in complex biological samples?
- Answer : Employ matrix-matched calibration curves and standard addition methods for LC-MS quantification. Use solid-phase extraction (SPE) to reduce interferents from plasma or plant extracts .
Q. How can researchers evaluate this compound’s potential as a catalyst in synthetic chemistry applications?
- Answer : Test catalytic efficiency in model reactions (e.g., oxidation of cinnamyl alcohol) under varying conditions (temperature, solvent polarity). Characterize turnover numbers (TON) and compare with established catalysts. Use GC-MS to quantify product yields .
Methodological Best Practices
- Reproducibility : Document solvent suppliers, batch numbers, and equipment calibration dates in supplementary materials .
- Data Reporting : Include raw datasets (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo, with DOIs linked in the manuscript .
- Ethical Compliance : For preclinical studies, adhere to NIH guidelines for experimental reporting (e.g., ARRIVE 2.0) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
